molecular formula C20H18N4O5 B4019653 3-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}benzoic acid

3-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}benzoic acid

Cat. No. B4019653
M. Wt: 394.4 g/mol
InChI Key: YEEBRLYWONMNBK-UHFFFAOYSA-N
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Description

The synthesis and analysis of complex organic compounds, including those with pyrazole and furan components, play a critical role in various fields of chemistry and pharmacology. These compounds often exhibit a wide range of biological activities and possess interesting physical and chemical properties due to their unique molecular structures.

Synthesis Analysis

Research on related compounds, such as the synthesis of furopyrazole analogs and bis-potassium salts of 5-hydroxy-3-oxopent-4-enoic acids, provides insights into potential synthetic routes for complex molecules. These studies highlight hydrothermal conditions, condensation reactions, and the importance of selecting appropriate ligands and conditions to achieve the desired molecular framework (Chou et al., 2007); (Schmidt et al., 2006).

Molecular Structure Analysis

The molecular structure is crucial in determining the properties and reactivity of a compound. Studies employing X-ray crystallography and spectroscopic methods on similar compounds reveal complex interactions, such as hydrogen bonding and π-π interactions, that can influence the stability and arrangement of molecules in solid states (Tamer et al., 2015).

Chemical Reactions and Properties

The chemical behavior of compounds containing pyrazole and furan rings, such as participation in coupling reactions and the formation of coordination polymers, suggests a versatile reactivity pattern. These compounds can engage in various chemical transformations, including cycloaddition reactions and serve as ligands in coordination chemistry, exhibiting luminescent and magnetic properties (He et al., 2020).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are influenced by the molecular arrangement and interactions within the compound. Research on similar molecules indicates that intramolecular and intermolecular hydrogen bonds play a significant role in determining these properties (Xu et al., 2011).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are often dictated by the functional groups present in the molecule. The presence of benzoic acid, pyrazole, and furan rings in related compounds suggests a range of chemical behaviors, from acid-base reactions to participation in complex formation with metals (Zhang et al., 2016).

properties

IUPAC Name

3-[5-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c1-9-15(18(25)23-21-9)17(16-10(2)22-24-19(16)26)14-7-6-13(29-14)11-4-3-5-12(8-11)20(27)28/h3-8,17H,1-2H3,(H,27,28)(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEBRLYWONMNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)C4=C(NNC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-[Bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]furan-2-yl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
3-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}benzoic acid
Reactant of Route 3
3-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}benzoic acid
Reactant of Route 4
3-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}benzoic acid
Reactant of Route 5
Reactant of Route 5
3-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}benzoic acid
Reactant of Route 6
3-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}benzoic acid

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